molecular formula C23H22N2O B2817282 1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole CAS No. 537018-35-2

1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

Cat. No.: B2817282
CAS No.: 537018-35-2
M. Wt: 342.442
InChI Key: XOMXKDUZVJLCPC-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a synthetic organic compound with the molecular formula C 23 H 22 N 2 O and an average molecular mass of 342.442 Da . This benzimidazole derivative is provided as a high-purity material for research and development purposes. The benzimidazole core is a privileged scaffold in medicinal chemistry and drug discovery, known for its wide range of biological activities . Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to interact with the biopolymers of living systems . This structural feature makes the benzimidazole unit a valuable building block for developing compounds with potential pharmacological properties. Numerous benzimidazole-containing compounds are well-known for their antimicrobial, antifungal, antiviral, and anticancer activities, and some are used in clinical medicines . This specific compound, featuring a 2-methylbenzyl group at the 1-position and a (p-tolyloxy)methyl group at the 2-position of the benzimidazole ring, is of significant interest for researchers exploring structure-activity relationships (SAR) in heterocyclic chemistry. It serves as a key intermediate for the synthesis of more complex molecules and for probing biological targets. Researchers can utilize this compound in developing new therapeutic agents, studying enzyme inhibition, or as a precursor in material science applications. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]-1-[(2-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c1-17-11-13-20(14-12-17)26-16-23-24-21-9-5-6-10-22(21)25(23)15-19-8-4-3-7-18(19)2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMXKDUZVJLCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a 2-methylbenzyl group and a p-tolyloxy methyl group. The structural formula can be represented as follows:

C23H22N2O\text{C}_{23}\text{H}_{22}\text{N}_2\text{O}

This structure contributes to its unique chemical and biological properties, which are essential for its activity in various biological systems.

Benzimidazole derivatives typically exert their biological effects through several mechanisms:

  • Inhibition of Kinases : Many benzimidazole derivatives act as inhibitors of specific kinases, which play crucial roles in cell signaling pathways related to cancer progression. For instance, compounds similar to this compound have shown inhibition of kinases such as EGFR and HER2, which are significant in tumor growth and survival .
  • Induction of Apoptosis : Research indicates that certain benzimidazole derivatives can induce apoptosis in cancer cells. This process often involves the upregulation of pro-apoptotic factors like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Biological Activity Overview

The biological activity of this compound can be summarized based on various studies:

Activity Description References
Cytotoxicity Demonstrated significant cytotoxic effects against multiple cancer cell lines.
Kinase Inhibition Inhibits key kinases involved in cancer signaling pathways.
Apoptosis Induction Induces apoptosis through modulation of apoptotic pathways.
Antimicrobial Activity Exhibits potential antimicrobial properties against various pathogens.

Case Studies

Several studies have explored the efficacy of benzimidazole derivatives, including our compound of interest:

  • Cytotoxic Effects : A study reported that similar benzimidazole compounds exhibited IC50 values ranging from 7.82 to 21.48 μM against different cancer cell lines, indicating potent cytotoxicity .
  • Mechanistic Insights : Another investigation highlighted that these compounds could induce cell cycle arrest and apoptosis in HepG2 liver cancer cells, showcasing their potential as anticancer agents .
  • Kinase Inhibition Profiles : Research on related compounds revealed significant inhibitory effects on multiple tyrosine kinases, suggesting that this compound may share similar properties .

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Benzimidazole Derivatives

Compound Name Position 1 Substituent Position 2 Substituent Biological Activity (IC50 or MIC) Toxicity Profile Reference ID
Target Compound 2-Methylbenzyl p-Tolyloxymethyl IC50 = 0.08 µM (A549, A498) Lower toxicity vs. methotrexate
6-Chloro-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole (67) H (unsubstituted) p-Tolyloxymethyl IC50 = 0.08 µM (A549, A498) Low toxicity to HEK293 cells
1-(2-Substituted Benzyl)-1H-benzimidazole thioureas 2-Substituted benzyl Thiourea-linked aryl groups Anticonvulsant (MES, scPTZ models) Variable neurotoxicity
2-(4-Fluorophenyl)-1H-benzo[d]imidazole H (unsubstituted) 4-Fluorophenyl GABA-A receptor modulation Not reported
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole Methyl Methylthio Synthetic intermediate Not applicable

Key Observations:

In anticonvulsant derivatives (e.g., 1-(2-substituted benzyl) compounds), bulkier substituents at position 1 improved binding to neurological targets but introduced neurotoxicity in some cases .

Position 2 Substituents :

  • The p-tolyloxymethyl group in the target compound and compound 67 provides a rigid, electron-rich aryl ether moiety, which may contribute to anticancer activity through interactions with kinase domains or DNA .
  • Thiourea-linked aryl groups (e.g., in anticonvulsant derivatives) introduced hydrogen-bonding capabilities, critical for receptor affinity .

Toxicity and Selectivity

The target compound and its analog 67 demonstrated lower toxicity to normal human cells (HEK293) compared to methotrexate, a standard chemotherapeutic agent. This highlights the importance of the benzimidazole core combined with p-tolyloxymethyl and 2-methylbenzyl groups in balancing efficacy and safety. In contrast, some 1-(2-substituted benzyl) derivatives with thiourea groups showed variable neurotoxicity, indicating that polar substituents at position 2 may influence off-target effects .

Q & A

Q. What are the key synthetic routes for 1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole, and what challenges are associated with its purification?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions .
  • Step 2 : Introduction of substituents (e.g., 2-methylbenzyl and p-tolyloxymethyl groups) via nucleophilic substitution or alkylation. For example, propargyl bromide or benzyl halides are used in the presence of catalysts like tetrabutylammonium bromide (TBAB) .
  • Purification Challenges : High-polarity byproducts and unreacted intermediates require column chromatography (SiO₂, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Impurities often arise from incomplete substitution or oxidation side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and ether linkages (δ 3.5–5.0 ppm). Discrepancies in integration ratios may indicate tautomerism or impurities .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy to validate the molecular formula .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. What are the common chemical reactions this compound undergoes, and how are reaction conditions optimized?

  • Methodological Answer :
  • Oxidation : Controlled oxidation with mild agents (e.g., DMP in CH₂Cl₂ at 4°C) preserves the benzimidazole core while converting side chains (e.g., alcohols to ketones) .
  • Substitution Reactions : Use K₂CO₃ in DMF for nucleophilic substitutions (e.g., replacing chlorine with amines). Excess reagents and prolonged heating (>12 hours) improve yields but risk decomposition .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the bioactivity and binding mechanisms of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) and stability. For example, a lower HOMO-LUMO gap (<4 eV) correlates with higher reactivity in anticancer assays .
  • Docking Studies : Use AutoDock Vina to simulate interactions with targets like EGFR or microbial enzymes. Prioritize poses with hydrogen bonds to key residues (e.g., Lys745 in EGFR) and ΔG < -8 kcal/mol .

Q. How do structural modifications (e.g., substituent position) influence biological activity, and how can SAR studies be designed?

  • Methodological Answer :
  • SAR Design : Synthesize derivatives with variations in the benzyl (e.g., electron-withdrawing groups) and p-tolyloxy groups (e.g., halogens). Test against cancer cell lines (IC₅₀) and bacterial strains (MIC).
  • Example : Replacing 2-methylbenzyl with 4-fluorobenzyl increases cytotoxicity (IC₅₀ from 12 μM to 5 μM) due to enhanced hydrophobic interactions .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :
  • Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and assay protocols (e.g., MTT vs. SRB).
  • Purity Verification : Cross-validate compound purity via HPLC and elemental analysis (±0.4% theoretical C/H/N). Contradictions often arise from undetected impurities (e.g., <90% purity) .

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